molecular formula C21H19N3O4 B2791709 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705903-64-5

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2791709
CAS No.: 1705903-64-5
M. Wt: 377.4
InChI Key: FNSAJPMCTMPUAK-UHFFFAOYSA-N
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Description

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline is a novel chemical compound with potential applications in various scientific fields. It is known for its complex structure, which includes a benzo[d][1,3]dioxole moiety, a quinoxalin-2-yloxy group, and a piperidin-1-ylmethanone linkage. This compound is being studied for its potential medical and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety and the quinoxalin-2-yloxy group, followed by their coupling with piperidin-1-ylmethanone. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxalin-2-yloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and disrupting cellular division . The compound’s quinoxalin-2-yloxy group is believed to play a crucial role in its binding to target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline can be compared with other similar compounds, such as:

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain a benzo[d][1,3]dioxole moiety and have shown anticancer activity.

    (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but differs in its functional groups and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzodioxole moiety, a piperidine ring, and a quinoxaline structure, which may contribute to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3C_{18}H_{20}N_2O_3 with a molecular weight of approximately 312.37 g/mol. The compound's structure can be represented as follows:

\text{Structure }\text{2 1 2H 1 3 benzodioxole 5 carbonyl piperidin 4 yl oxy}quinoxaline}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, such as tubulin, which is crucial for cell division and proliferation.
  • Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells, indicating its potential as an anticancer agent .
  • Receptor Interactions : It may interact with various receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and cell survival.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)10Apoptosis induction
Analog Compound AHCT116 (Colon Cancer)15Tubulin inhibition
Analog Compound BMDA-MB-231 (Breast Cancer)12Cell cycle arrest

These results suggest that the benzodioxole and piperidine components play crucial roles in the compound's biological activity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. Studies have indicated that derivatives with similar structures can exhibit antibacterial and antifungal activities:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundE. coli32
Analog Compound CS. aureus16
Analog Compound DC. albicans64

These findings highlight the potential of this compound as a dual-action agent against both cancer and microbial infections.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cell Proliferation : A study evaluated the effects of the compound on A549 lung cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Animal Model Study : In vivo studies using xenograft models demonstrated that treatment with the compound led to reduced tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
  • Synergistic Effects : Research exploring the combination of this compound with conventional chemotherapeutics revealed enhanced efficacy against resistant cancer cell lines, suggesting potential for clinical application in combination therapies.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-21(14-5-6-18-19(11-14)27-13-26-18)24-9-7-15(8-10-24)28-20-12-22-16-3-1-2-4-17(16)23-20/h1-6,11-12,15H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSAJPMCTMPUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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